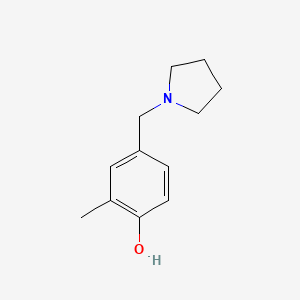

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol

Descripción general

Descripción

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is a biologically significant alkylaminophenol compound. It contains both amine and phenol functional groups, making it a versatile molecule in various chemical and biological applications. This compound has garnered attention due to its potential use in medical applications, particularly in cancer treatment, owing to its high antioxidant properties .

Mecanismo De Acción

Target of Action

It is known that alkylaminophenol compounds, to which this molecule belongs, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.

Mode of Action

Alkylaminophenol compounds are known for their high antioxidant properties , which suggests that this compound might interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

Given its potential role in cancer treatment , it may be involved in pathways related to cell proliferation, apoptosis, or oxidative stress.

Result of Action

Given its potential use in cancer treatment , it may induce cell death in cancer cells or inhibit their proliferation.

Análisis Bioquímico

Biochemical Properties

It is known that alkylaminophenol compounds, which include 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, are frequently used in cancer treatment . They are preferred in medical applications due to their high antioxidant properties .

Cellular Effects

Alkylaminophenol compounds are known to have antiproliferative action against cancer cells , suggesting that this compound may have similar effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is typically achieved through the Petasis reaction. This reaction involves the interaction of an aldehyde, an amine, and a boronic acid under mild conditions. The Petasis reaction is favored for its simplicity and efficiency in producing alkylaminophenol compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s scalability and mild reaction conditions make it a suitable candidate for industrial synthesis. The reaction’s adaptability to various substrates further enhances its industrial applicability .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

Oxidation: Quinones

Reduction: Alcohols or amines

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its antioxidant properties and potential use in cancer treatment.

Medicine: Explored as a pharmaceutical ingredient due to its antiproliferative action against cancer cells.

Industry: Utilized in the synthesis of various biologically active compounds.

Comparación Con Compuestos Similares

- 2-Methyl-4-(hydroxymethyl)phenol

- 2-Methyl-4-(aminomethyl)phenol

- 2-Methyl-4-(piperidin-1-ylmethyl)phenol

Comparison: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is unique due to its specific structural features, such as the pyrrolidine ring, which enhances its biological activity and stability. Compared to similar compounds, it exhibits higher antioxidant properties and greater potential in medical applications .

Actividad Biológica

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, an alkylaminophenol derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes both a phenolic moiety and a pyrrolidine ring, positioning it as a significant intermediate in the synthesis of various pharmaceutical agents.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's configuration allows it to engage in diverse interactions with biological targets, potentially influencing various biochemical pathways.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression. For instance, it has been noted that compounds sharing structural similarities with this phenolic derivative have shown significant activity against various cancer cell lines, suggesting that the compound could be explored further for anticancer drug development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain pyrrolidine derivatives possess antibacterial and antifungal activities. For example, compounds derived from similar structures have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound could also exhibit comparable antimicrobial effects.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, preliminary studies suggest that the compound may interact with specific enzymes and proteins, modulating biochemical pathways related to cell proliferation and apoptosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Research into SAR has revealed that modifications to the pyrrolidine ring can significantly alter the compound's potency and selectivity towards biological targets. For instance, substituting different groups on the phenolic ring or altering the nitrogen atom in the pyrrolidine can enhance its interaction with target enzymes or receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study A | Identified anticancer activity in derivatives with similar structures, showing inhibition of tumor growth in vitro. |

| Study B | Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria, reporting significant inhibition at low concentrations. |

| Study C | Investigated SAR and found that specific modifications to the pyrrolidine ring increased binding affinity to target proteins involved in cancer metabolism. |

These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.

Propiedades

IUPAC Name |

2-methyl-4-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKMVVKXIWOUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.